4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline derivatives with trifluoroacetic anhydride and sulfonyl chloride . The general synthetic route can be summarized as follows:
Starting Material: Aniline derivative.
Reagents: Trifluoroacetic anhydride, sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
Uniqueness
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific combination of a methoxy group and a trifluoromethyl group attached to the benzenesulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIAWHMKWEQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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